molecular formula C18H12ClN3O3S B2521033 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 912766-25-7

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2521033
CAS RN: 912766-25-7
M. Wt: 385.82
InChI Key: HOVOPPRTRYXVND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound "N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide" appears to be closely related to a series of compounds synthesized in the study of anticonvulsant activities. Specifically, the compound N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide (4a) was synthesized and evaluated for its anticonvulsant properties. The synthesis involved the combination of substituted benzothiazole with 2,3-dioxoindolin-1-yl acetamide, fulfilling the structural requirements of a pharmacophore. This process likely involves the formation of an amide bond between the benzothiazole and the indoline derivative, which is a common strategy in medicinal chemistry to generate compounds with potential pharmacological activities .

Molecular Structure Analysis

The molecular structure of the related compound includes a benzothiazole moiety and an indoline derivative linked by an acetamide group. The presence of a chlorine substituent on the benzothiazole ring and the dioxoindolinyl group suggests that the compound may have significant electronic and steric characteristics that could influence its binding to biological targets. In silico studies, including molecular docking, were performed to establish the molecular interactions of the potent compound in both sodium channels and GABAA receptors, which are critical targets for anticonvulsant drugs .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are not detailed in the provided data. However, it is common for such syntheses to involve acylation reactions where an acetic acid derivative reacts with an amine group to form an amide bond. The photophysical properties study of similar compounds indicates that hydrogen bonding plays a significant role in the molecular assembly of these compounds, which could also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided, but the related compound N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide showed significant anticonvulsant activity with a median dose of 35.7 mg/kg for the maximal electroshock test and 88.15 mg/kg for the subcutaneous pentylenetetrazole seizures. The toxic dose was found to be greater than 500 mg/kg, indicating a favorable therapeutic index. The photophysical properties of similar compounds suggest that hydrogen bonding interactions are crucial for the stability and assembly of these molecules, which could also affect their solubility and bioavailability .

Scientific Research Applications

Synthesis and Anticonvulsant Evaluation

A series of derivatives including N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide have been synthesized and evaluated for their anticonvulsant activities. The synthesis process was aimed at creating compounds fulfilling the structural requirements of pharmacophores for anticonvulsant efficacy. The most active compound in this series exhibited significant anticonvulsant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, indicating its potential as an effective anticonvulsant. In silico molecular docking studies were also performed to establish the molecular interactions with sodium channels and GABAA receptors, highlighting the compound's mechanism of action (R. Nath et al., 2021).

Anticancer Activity

Research into N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives has also extended into the field of anticancer activity. Synthesized compounds were screened for their potential antitumor activity in vitro against a range of human tumor cell lines. Specific derivatives were found to have considerable anticancer activity against certain cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment. The process involved the synthesis of benzothiazole derivatives bearing different heterocyclic rings, utilizing the pharmacophoric group of 2-(4-aminophenyl)benzothiazole structure (L. Yurttaş et al., 2015).

Antibacterial Agents

The antibacterial potential of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives has also been explored. A novel series of derivatives were synthesized and tested for in-vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. The bacteriological results indicated that certain compounds possessed broad-spectrum antibacterial activity, showing promise as emerging new antibacterial agents (Mayuri A. Borad et al., 2015).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c1-9-12(19)6-7-13-15(9)21-18(26-13)20-14(23)8-22-16(24)10-4-2-3-5-11(10)17(22)25/h2-7H,8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVOPPRTRYXVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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